molecular formula C10H12N2O2 B13968130 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol

3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol

Cat. No.: B13968130
M. Wt: 192.21 g/mol
InChI Key: OCECXHMNCLMMIR-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is a compound that features a benzimidazole ring attached to a propane-1,2-diol moiety. Benzimidazole is a heterocyclic aromatic organic compound that is part of many biologically active molecules. The presence of the benzimidazole ring in this compound suggests potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol typically involves the reaction of benzimidazole with a suitable diol precursor. One common method involves the use of a one-pot three-component reaction, where benzimidazole, an aldehyde, and a diol are reacted together under specific conditions . The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors in biological systems, potentially inhibiting their activity or modulating their function. The diol moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is unique due to the presence of both the benzimidazole ring and the diol moiety. This combination can confer specific chemical and biological properties that are not present in similar compounds. For example, the diol moiety can enhance the compound’s solubility and reactivity, while the benzimidazole ring can provide a range of biological activities.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(benzimidazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C10H12N2O2/c13-6-8(14)5-12-7-11-9-3-1-2-4-10(9)12/h1-4,7-8,13-14H,5-6H2

InChI Key

OCECXHMNCLMMIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(CO)O

Origin of Product

United States

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